molecular formula C14H23NO B180485 Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- CAS No. 180271-41-4

Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-

Cat. No.: B180485
CAS No.: 180271-41-4
M. Wt: 221.34 g/mol
InChI Key: HDEIBESKFFIEPU-UHFFFAOYSA-N
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Description

Acetamide, N-(1-tricyclo[33113,7]dec-1-ylethyl)- is a chemical compound with the molecular formula C14H23NO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- can be synthesized through several methods. One common approach involves the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form N-(1-adamantyl)acetamide . This intermediate can then be further modified to obtain Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-.

Another method involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)formamide, which is then hydrolyzed to yield Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- . This two-step procedure is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with viral proteins or neurotransmitter receptors, thereby inhibiting viral replication or modulating neurological activity . The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetamidoadamantane
  • 1-Acetylaminoadamantane
  • 1-Acetamino adamantane
  • Acetamide, N-tricyclo[3.3.1.1(3,7)]dec-1-yl-
  • Acetamide, N-1-adamantyl-
  • 1-Adamantylacetamide

Uniqueness

Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEIBESKFFIEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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